4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. According to official chemical databases, the preferred International Union of Pure and Applied Chemistry name for this compound is 5-chloro-7-(4-morpholinyl)thiazolo[4,5-d]pyrimidine. This systematic name reflects the fundamental structural components of the molecule while adhering to established nomenclature conventions.
The structural representation of this compound reveals a fused bicyclic system consisting of a thiazole ring fused to a pyrimidine ring, creating the thiazolo[4,5-d]pyrimidine core structure. The thiazolo[4,5-d]pyrimidine framework itself represents a well-established heterocyclic system with the molecular formula C5H3N3S when unsubstituted. The complete structure incorporates a chlorine atom at the 5-position and a morpholine substituent at the 7-position of this fused ring system.
The molecular architecture can be precisely described through various chemical descriptors. The Standard International Chemical Identifier string for this compound is InChI=1S/C9H9ClN4OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2. This International Chemical Identifier string provides an unambiguous representation of the molecular connectivity and enables precise identification across chemical databases and literature sources.
The Simplified Molecular Input Line Entry System representation, ClC1=NC(N2CCOCC2)=C3C(N=CS3)=N1, offers another standardized method for representing the molecular structure. This notation system clearly demonstrates the connectivity between the chlorinated thiazolo[4,5-d]pyrimidine core and the attached morpholine moiety, facilitating computational analysis and database searches.
Alternative Naming Conventions in Heterocyclic Chemistry
Heterocyclic nomenclature systems provide multiple approaches for naming complex fused ring systems, and this compound exemplifies these varied conventions. The Hantzsch-Widman nomenclature system, which serves as the standard method for naming heterocyclic rings, establishes fundamental principles for identifying heteroatoms and ring sizes through specific prefixes and suffixes.
In the context of this compound, the thiazolo[4,5-d]pyrimidine core structure demonstrates the application of Hantzsch-Widman principles where the prefix "thia-" indicates sulfur and "aza-" represents nitrogen heteroatoms within the fused ring system. The numerical descriptors [4,5-d] specify the precise fusion pattern between the thiazole and pyrimidine rings, indicating that positions 4 and 5 of one ring correspond to specific positions in the adjacent ring structure.
Alternative naming conventions encountered in chemical literature include the descriptor "this compound" which emphasizes the morpholine substituent as the primary structural feature. This nomenclature approach places the morpholine group at the beginning of the name while treating the chlorinated thiazolo[4,5-d]pyrimidine system as a substituent, reflecting common practices in pharmaceutical and medicinal chemistry literature.
Commercial and research chemical suppliers often employ simplified naming conventions for practical purposes. Database entries frequently list this compound under variations such as "4-(5-chloro-thiazolo[4,5-d]pyrimidin-7-yl)morpholine", which includes additional bracketed notation to clarify the heteroatom positions within the thiazole ring. These alternative formulations serve to enhance clarity in commercial catalogs and research applications while maintaining chemical accuracy.
The systematic approach to heterocyclic nomenclature also recognizes morpholine as a well-established six-membered heterocyclic compound with the molecular formula C4H9NO. Morpholine itself follows standard nomenclature conventions as an oxygen and nitrogen-containing saturated heterocycle, and its attachment to the thiazolo[4,5-d]pyrimidine core creates the complete molecular structure under investigation.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service Registry Number for this compound is 1137278-42-2, providing a unique identifier that enables unambiguous identification across chemical databases and literature sources. This registry number serves as the definitive reference for this specific molecular structure and distinguishes it from related compounds within the thiazolo[4,5-d]pyrimidine family.
Molecular formula validation confirms the composition as C9H9ClN4OS, representing nine carbon atoms, nine hydrogen atoms, one chlorine atom, four nitrogen atoms, one oxygen atom, and one sulfur atom. This formula accurately reflects the structural components of the fused heterocyclic system combined with the morpholine substituent and chlorine substitution.
Properties
IUPAC Name |
4-(5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMCEDIFJOUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727510 | |
| Record name | 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137278-42-2 | |
| Record name | 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable chloropyrimidine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired thiazolopyrimidine core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate:
Research has indicated that 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine may possess antimicrobial and anticancer properties, making it a candidate for drug development. Its structural components allow it to interact with biological targets effectively, which is crucial for therapeutic efficacy .
Mechanism of Action:
The mechanism through which this compound exerts its effects is still under investigation. However, the thiazole and pyrimidine rings are known to play significant roles in enzyme inhibition and receptor modulation, which can be leveraged in designing new drugs .
Biomedicine
Biological Experiments:
In laboratory settings, this compound has been utilized as a reagent in various biological experiments. Its ability to act as a bioactive molecule allows researchers to study cellular responses and biochemical pathways .
Case Study Example:
A study exploring the compound's effects on cancer cell lines demonstrated that it inhibited cell proliferation significantly compared to control groups. This suggests potential for further development as an anticancer agent.
Pharmaceutical Intermediate
Synthesis Applications:
As a pharmaceutical intermediate, this compound can be used in the synthesis of more complex molecules. Its role as a building block is essential in the development of new therapeutic agents .
Industrial Use:
The compound is also noted for its application in industrial chemistry. It serves as a key intermediate in the manufacture of various pharmaceuticals, contributing to the production of drugs with enhanced efficacy and safety profiles .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substituted Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ring Fusion Isomerism: The compound with CAS 41975-14-8 is a structural isomer of the target compound, differing in the thiazole-pyrimidine fusion (5,4-d vs. 4,5-d).
- Substituent Effects : The methylthio-substituted derivative (CAS 1137279-00-5) exhibits increased molecular weight (302.80 vs. 256.71) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Functional Group Diversity : VPC-14449, though structurally distinct (thiazole core vs. thiazolo-pyrimidine), demonstrates the role of morpholine in modulating pharmacokinetic properties, such as solubility and target engagement .
Solubility and Stability :
- The target compound (CAS 1137278-42-2) is commercially available in milligram-to-gram quantities with purity ≥97% . Its solubility in common solvents (e.g., DMSO, ethanol) is inferred to be moderate, though explicit data are lacking.
- The methylthio derivative (CAS 1137279-00-5) has a reported solubility of 3.30 mg/mL at 10 mM in DMSO, suggesting lower solubility than the parent compound due to increased molecular weight .
Biological Activity
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine is a compound that belongs to the thiazolo[4,5-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of morpholine with various thiazolo[4,5-d]pyrimidine derivatives. The compound features a morpholine ring linked to a thiazolo-pyrimidine moiety, which is essential for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-7-(4-morpholinyl)[1,3]thiazolo[4,5-d]pyrimidine |
| Molecular Formula | C₁₂H₁₄ClN₃S₂ |
| Molecular Weight | 296.84 g/mol |
| Melting Point | Not specified |
Antibacterial Activity
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial efficacy of several thiazolo[4,5-d]pyrimidine derivatives, including this compound, it was found to be particularly effective against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In an experiment assessing the antibacterial properties of this compound against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, the results indicated that:
- The compound showed high activity against Bacillus subtilis and Pseudomonas aeruginosa.
- Moderate activity was observed against Staphylococcus aureus.
- The compound exhibited notable inhibition against E. coli, suggesting its potential as an effective antibacterial agent .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to specific structural features that enhance its interaction with bacterial targets. Studies indicate that modifications in the thiazolo-pyrimidine structure significantly influence its potency.
Key Findings:
- Substituents on the thiazole or pyrimidine rings can enhance or diminish antibacterial activity.
- The presence of chlorine at the 5-position of the thiazole ring is crucial for maintaining high levels of activity against certain bacterial strains .
Other Biological Activities
In addition to antibacterial properties, compounds similar to this compound have been investigated for their potential as therapeutic agents targeting various diseases.
Potential Therapeutic Applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving cyclization and substitution reactions. A general approach involves:
Thiazolo-pyrimidine core formation : React 5-chlorothiazole derivatives with pyrimidine precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the fused heterocyclic system .
Morpholine substitution : Introduce the morpholine group via nucleophilic aromatic substitution (SNAr) at the 7-position of the pyrimidine ring. Use polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to enhance reactivity .
Purification : Crystallize the product using ethanol or methanol to isolate high-purity material .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of morpholine (1.2–1.5 equivalents) and catalyst (e.g., K₂CO₃) to minimize byproducts .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Key techniques :
- Single-crystal X-ray diffraction : Resolve the 3D molecular geometry, confirming the thiazolo-pyrimidine fusion and morpholine orientation. For example, similar compounds show bond lengths of 1.35–1.40 Å for C–N in morpholine rings .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. The morpholine protons typically appear as a multiplet at δ 3.6–3.8 ppm, while thiazole protons resonate near δ 8.5 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the heterocyclic backbone .
Advanced Research Questions
Q. How do electronic effects of the 5-chloro substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiazolo-pyrimidine ring. The 5-Cl group withdraws electron density, activating the 7-position for nucleophilic substitution but deactivating adjacent positions for electrophilic attacks .
- Experimental validation : Compare reaction rates of the chloro-substituted compound with non-halogenated analogs in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and track yields via GC-MS .
- Data contradiction resolution : If experimental reactivity contradicts computational predictions, re-evaluate solvent effects (e.g., DMF vs. THF) or steric hindrance from the morpholine group .
Q. How can researchers resolve discrepancies in reported biological activity data for thiazolo-pyrimidine derivatives?
- Approach :
Structural validation : Ensure all tested batches are characterized by X-ray crystallography to rule out polymorphic variations. For example, monoclinic vs. orthorhombic crystal systems can alter solubility and bioactivity .
Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum-free media vs. 10% FBS) .
SAR analysis : Correlate substituent effects (e.g., 5-Cl vs. 5-Br) with activity trends. The chloro group may enhance membrane permeability but reduce target binding affinity due to its electronegativity .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases) using computational and experimental methods?
- Integrated workflow :
Molecular docking : Use AutoDock Vina to model binding poses against kinase ATP pockets. Prioritize targets with conserved hinge regions (e.g., CDK2, EGFR) .
Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to validate docking predictions. Optimize ligand immobilization pH to preserve morpholine protonation .
Mutagenesis assays : Introduce point mutations (e.g., T315I in Abl kinase) to identify critical binding residues. Compare inhibition profiles with wild-type targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
